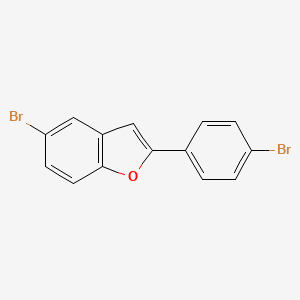

5-Bromo-2-(4-bromophenyl)-1-benzofuran

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(4-bromophenyl)-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2O/c15-11-3-1-9(2-4-11)14-8-10-7-12(16)5-6-13(10)17-14/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTFSRLJKIACCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20510515 | |

| Record name | 5-Bromo-2-(4-bromophenyl)-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28718-78-7 | |

| Record name | 5-Bromo-2-(4-bromophenyl)-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 2 4 Bromophenyl 1 Benzofuran and Analogous Benzofuran Structures

Foundational Synthetic Strategies for Benzofuran (B130515) Ring Construction

The fundamental approach to synthesizing benzofurans, including halogenated derivatives like 5-Bromo-2-(4-bromophenyl)-1-benzofuran, involves the precise construction of the fused furan (B31954) ring onto a benzene (B151609) core. These strategies are broadly categorized into intramolecular and intermolecular methods.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy that involves forming the benzofuran ring from a single precursor molecule already containing the necessary atoms. These reactions typically involve the formation of an oxygen-carbon bond to close the furan ring.

A common method is the cyclization of ortho-substituted phenol (B47542) derivatives. acs.org For instance, o-alkenylphenols can undergo intramolecular oxidative cyclization to yield 2,3-disubstituted benzofurans. rsc.org This process often requires a catalyst and an oxidant to facilitate the ring closure. Another significant approach is the base-promoted intramolecular cyclization of substrates like o-bromobenzylketones. researchgate.netnih.gov This transition-metal-free method demonstrates wide substrate tolerability, affording various substituted benzofurans in moderate to good yields. researchgate.net The reaction proceeds by forming a carbanion which then displaces the ortho-halogen to form the heterocyclic ring.

| Starting Material Type | Reaction Type | Key Reagents/Conditions | Outcome | Reference(s) |

| o-Alkenylphenols | Intramolecular Dehydrogenative Coupling | Nickel Catalyst, O₂ (oxidant) | 3-Aryl Benzofurans | rsc.org |

| o-Bromobenzylvinyl Ketones | Base-Promoted Intramolecular Cyclization | Potassium tert-butoxide, DMF | Substituted Benzofurans | researchgate.netnih.gov |

| o-Cinnamyl Phenols | Intramolecular Oxidative Cyclization | [PdCl₂(CH₃CN)₂], Benzoquinone (oxidant) | 2-Benzyl Benzofurans | organic-chemistry.org |

Intermolecular Coupling and Annulation Reactions

Intermolecular strategies construct the benzofuran skeleton by combining two or more distinct molecular fragments. These methods often involve cascade reactions where multiple bonds are formed in a single pot.

One notable example is the copper-mediated oxidative annulation of phenols with unactivated internal alkynes. rsc.org This approach represents a direct method for C-H coupling of simple phenols with alkynes to build the benzofuran system. acs.org Another innovative technique is the cascade radical cyclization followed by intermolecular radical-radical coupling. This method, initiated by a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers, enables the synthesis of complex polycyclic benzofurans. nih.gov Annulation reactions, such as the [4+3] annulation of benzofuran-derived azadienes with α-bromohydroxamates, provide access to more complex fused heterocyclic systems. rsc.org

| Reactant 1 | Reactant 2 | Reaction Type | Key Reagents/Conditions | Outcome | Reference(s) |

| Phenols | Unactivated Internal Alkynes | Copper-Mediated Oxidative Annulation | Copper Catalyst | Polysubstituted Benzofurans | rsc.org |

| 2-Iodo Aryl Allenyl Ethers | 2-Azaallyl Anions | Cascade Radical Cyclization/Intermolecular Coupling | Single-Electron Transfer (SET) | Polycyclic Benzofurans | nih.gov |

| Phenols | Bromoalkynes | Addition/Palladium-Catalyzed C-H Functionalization | Palladium Catalyst | 2-Substituted Benzofurans | organic-chemistry.org |

Advanced Catalytic Protocols in Benzofuran Synthesis

The efficiency and selectivity of benzofuran synthesis have been significantly enhanced by the development of advanced catalytic systems. Transition metals, particularly palladium and copper, play a pivotal role in mediating key bond-forming events. Concurrently, transition-metal-free methods have emerged as sustainable alternatives.

Palladium-Catalyzed Methodologies (e.g., Sonogashira Coupling)

Palladium catalysis is a cornerstone of modern benzofuran synthesis, enabling a wide array of transformations. tandfonline.com Palladium-catalyzed reactions are used for both the initial coupling of fragments and the final cyclization step. organic-chemistry.org

A prominent application is the Sonogashira cross-coupling reaction, which couples terminal alkynes with aryl halides. acs.orgrsc.org In the context of benzofuran synthesis, an o-halophenol is coupled with a terminal alkyne. The resulting 2-(1-alkynyl)phenol intermediate then undergoes a subsequent cyclization, often catalyzed by the same palladium complex or a different catalyst, to form the 2-substituted benzofuran. rsc.orgnih.gov This tandem Sonogashira coupling and heteroannulation is a highly efficient one-pot method for producing 2-arylbenzofurans. semanticscholar.org The versatility of this method allows for the synthesis of a diverse library of substituted benzofurans by varying the coupling partners. nih.gov

| Reaction Name | Reactants | Catalyst System | Key Feature | Product | Reference(s) |

| Sonogashira Coupling/Cyclization | o-Iodophenols, Terminal Alkynes, Aryl Iodides | Pd Catalyst | One-pot, three-component synthesis | 2,3-Disubstituted Benzofurans | nih.gov |

| Enolate Arylation | o-Bromophenols, Ketones | Pd Catalyst | One-pot phenol formation/cyclization | Differentially Substituted Benzofurans | acs.org |

| C–H Activation/Oxidation | 2-Hydroxystyrenes, Iodobenzenes | Pd(OAc)₂ | Tandem C-H activation and oxidative cyclization | Substituted Benzofurans | rsc.org |

| Tandem Cyclization/Silylation | 1,6-Enynes, Disilanes | Pd Catalyst | Construction of silyl (B83357) benzofurans | Silyl Benzofurans | rsc.org |

Copper-Mediated Cyclization and Coupling Reactions

Copper catalysts offer a complementary and sometimes more cost-effective alternative to palladium for synthesizing benzofurans. Copper can mediate various transformations, including C-C and C-O bond formations crucial for constructing the benzofuran ring.

Copper-catalyzed aerobic oxidative cyclization of phenols and alkynes provides a direct, one-pot route to polysubstituted benzofurans using molecular oxygen as the oxidant. rsc.org Copper iodide (CuI) is particularly effective in domino reactions, such as the coupling of 1-bromo-2-iodobenzenes with β-keto esters to yield 2,3-disubstituted benzofurans. organic-chemistry.org Furthermore, copper is frequently used as a co-catalyst in palladium-catalyzed Sonogashira reactions, where it facilitates the formation of the copper acetylide intermediate, which is essential for the coupling process. nih.govrsc.orgacs.org Recent developments include copper-catalyzed tandem cyclization/chalcogenation reactions to synthesize functionalized benzofurans. acs.org

| Reaction Type | Reactants | Catalyst System | Key Feature | Product | Reference(s) |

| Aerobic Oxidative Cyclization | Phenols, Alkynes | Copper Catalyst, O₂ | One-pot procedure | Polysubstituted Benzofurans | rsc.org |

| Oxidative Annulation | Phenols, Unactivated Internal Alkynes | Copper Catalyst | Reversible electrophilic carbocupration | Benzofuran Derivatives | rsc.org |

| Domino Coupling/Cyclization | 1-Bromo-2-iodobenzenes, β-Keto Esters | CuI | Intermolecular C-C and intramolecular C-O bond formation | 2,3-Disubstituted Benzofurans | organic-chemistry.org |

| Tandem Cyclization/Chalcogenation | o-Alkynylphenols, Epoxides, S₈/Se | CuI | Domino process at room temperature | 3-(β-Hydroxychalcogen)benzofurans | acs.org |

Transition Metal-Free Approaches

Driven by the goals of cost reduction and green chemistry, significant research has been dedicated to developing synthetic routes to benzofurans that avoid transition metal catalysts. nih.govmdpi.com These methods often rely on the inherent reactivity of the substrates, promoted by strong bases, acids, or unique reagents. frontiersin.org

One effective strategy is the base-promoted intramolecular cyclization of appropriately substituted precursors, such as o-bromobenzylketones, using a strong base like potassium t-butoxide. researchgate.netnih.gov Hypervalent iodine reagents, such as (diacetoxyiodo)benzene, can also mediate the convenient cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans under mild conditions. organic-chemistry.org Other approaches include Brønsted acid-promoted condensation reactions and catalyst-free reactions between substituted salicylaldehydes and sulfoxonium ylides. nih.govfrontiersin.org These metal-free strategies provide valuable alternatives for synthesizing benzofuran scaffolds, particularly when metal sensitivity is a concern. acs.org

| Methodology | Substrate Type | Key Reagents/Conditions | Key Feature | Product | Reference(s) |

| Base-Promoted Cyclization | o-Bromobenzylketones | Potassium t-butoxide | Facile intramolecular cyclization | Substituted Benzofurans | researchgate.net |

| Iodine(III)-Mediated Cyclization | ortho-Hydroxystilbenes | (Diacetoxyiodo)benzene [PhI(OAc)₂] | Metal-free oxidative cyclization | 2-Arylbenzofurans | organic-chemistry.org |

| Brønsted Acid-Promoted Condensation | Phenols, Nitrovinyl-substituted indoles | MsOH | Facile condensation reaction | Benzofuran Derivatives | nih.govfrontiersin.org |

| Smiles Rearrangement | Various | Base | One-pot process at room temperature | Fused Benzofuranamines | mdpi.com |

Targeted Synthesis of Bromo-Substituted Benzofuran Derivatives

The targeted synthesis of bromo-substituted benzofurans often employs strategies that build the heterocyclic ring from appropriately substituted benzene precursors. These methods allow for precise control over the position of the bromine atoms and other substituents on the final benzofuran scaffold.

A foundational and widely utilized method for synthesizing 2-arylbenzofurans involves the reaction of a substituted salicylaldehyde (B1680747) with an α-haloketone. nih.govacs.org To synthesize the target compound, this compound, the key precursors would be 5-bromo-2-hydroxybenzaldehyde and 2-bromo-1-(4-bromophenyl)ethanone .

The reaction typically proceeds via an initial O-alkylation of the phenolic hydroxyl group of 5-bromo-2-hydroxybenzaldehyde with 2-bromo-1-(4-bromophenyl)ethanone. This is followed by an intramolecular cyclization, often promoted by a base, which leads to the formation of the furan ring. This approach is a variation of the classic Perkin reaction for benzofuran synthesis.

Reaction Scheme:

O-Alkylation: The phenoxide, formed by treating 5-bromo-2-hydroxybenzaldehyde with a base (e.g., K₂CO₃), acts as a nucleophile, attacking the α-carbon of 2-bromo-1-(4-bromophenyl)ethanone to form an ether intermediate.

Intramolecular Cyclization/Dehydration: The intermediate undergoes an intramolecular aldol-type condensation, where the enolate formed attacks the aldehyde's carbonyl group. Subsequent dehydration yields the stable aromatic benzofuran ring.

Another related strategy involves the palladium-catalyzed ring closure of aryl o-bromobenzyl ketones, providing a direct route to 2-arylbenzofurans. nih.gov This method highlights the versatility of using halogenated precursors in transition-metal-catalyzed reactions to construct the benzofuran core.

Table 1: Key Halogenated Precursors and Their Roles

| Precursor | Role in Synthesis |

| 5-bromo-2-hydroxybenzaldehyde | Provides the substituted benzene ring and the oxygen atom for the heterocyclic ring. |

| 2-bromo-1-(4-bromophenyl)ethanone | Forms the C2-C3 bond of the furan ring and introduces the 2-(4-bromophenyl) group. |

| o-Halo-benzylketones | Substrates for intramolecular cyclization, often catalyzed by copper or palladium. nih.gov |

The Wittig reaction is a powerful tool for converting aldehydes and ketones into alkenes using a phosphonium (B103445) ylide, known as a Wittig reagent. masterorganicchemistry.comwikipedia.org This reaction has been adapted for the synthesis of 2-phenylbenzofurans through an intramolecular pathway. sciforum.net

The process generally begins with the preparation of a phosphonium salt, for instance, by reacting triphenylphosphine (B44618) with a 2-hydroxybenzyl halide. This salt is then converted into an ylide by treatment with a strong base. masterorganicchemistry.com In a common synthetic route to 2-phenylbenzofurans, a 2-hydroxybenzyltriphenylphosphonium bromide is reacted with a benzoyl chloride. sciforum.netresearchgate.net This reaction proceeds through the acylation of the ylide, followed by an intramolecular Wittig reaction that closes the ring to form the benzofuran structure. researchgate.net

This methodology is valued for its simplicity and the ability to form the desired product, although unexpected side products, such as 3-benzoyl-2-phenylbenzofurans, can sometimes form. sciforum.netresearchgate.net The reaction is particularly useful for creating derivatives with electron-withdrawing groups, which can be challenging to synthesize through direct acylation methods. sciforum.net

Table 2: Wittig Reaction Components for 2-Phenylbenzofuran (B156813) Synthesis

| Component | Example | Function |

| Phosphonium Salt Precursor | 2-hydroxybenzyltriphenylphosphonium bromide | Forms the ylide necessary for the reaction. sciforum.netresearchgate.net |

| Carbonyl Source | Substituted Benzoyl Chloride | Reacts with the ylide to form the C2-substituent and drive cyclization. sciforum.net |

| Ylide | Phosphonium Ylide | A species with adjacent opposite formal charges that attacks the carbonyl. masterorganicchemistry.com |

| Final Product | 2-Phenylbenzofuran | Formed via intramolecular cyclization and elimination of triphenylphosphine oxide. wikipedia.orgsciforum.net |

Sustainable and Green Chemical Approaches for Benzofuran Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for synthesizing benzofurans. nih.gov These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

One notable green strategy involves a one-pot synthesis reacting o-hydroxy aldehydes, amines, and alkynes using a copper iodide catalyst in a deep eutectic solvent (DES) like choline (B1196258) chloride-ethylene glycol. nih.govacs.org This method is praised for its environmental friendliness and good to excellent yields. nih.govacs.org

Electrochemical synthesis offers another sustainable pathway. New benzofuran derivatives have been synthesized through the electro-oxidation of N,N,N',N'-Tetramethyl-benzene-1,4-diamine in the presence of nucleophiles in an aqueous buffer solution. jbiochemtech.com This technique operates efficiently in water at room temperature without the need for toxic solvents or catalysts, producing high-purity products. jbiochemtech.com

Other sustainable methods include:

Gas-Solid Catalysis: A novel route for producing 2,3-benzofuran involves the selective oxidation of ethylbenzene (B125841) over a Sr²⁺ modified FeOx/SiO₂ catalyst, co-producing styrene. bohrium.com

Recyclable Catalysts: Palladium nanoparticles have been employed to catalyze the one-pot synthesis of benzofurans via Sonogashira cross-coupling reactions. These catalysts can be recovered and reused without a significant loss of activity. organic-chemistry.org

Polymer-Supported Reagents: An efficient three-step synthesis of substituted benzofurans uses polymer-supported reagents, which simplifies product purification by eliminating the need for chromatography. rsc.org

These innovative protocols represent a significant shift towards more sustainable practices in the synthesis of valuable chemical compounds like benzofurans. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 2 4 Bromophenyl 1 Benzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.

The ¹H NMR spectrum of 5-Bromo-2-(4-bromophenyl)-1-benzofuran is expected to show distinct signals in the aromatic region, typically between δ 7.0 and 8.0 ppm. The chemical shifts, multiplicities, and coupling constants of these protons provide conclusive evidence for the substitution pattern.

The proton on the furan (B31954) ring (H-3) is anticipated to appear as a sharp singlet, as it has no adjacent protons to couple with. The protons on the benzofuran's benzene (B151609) ring (H-4, H-6, and H-7) exhibit a predictable splitting pattern. H-7, being adjacent to the bromine at position 5, would likely appear as a doublet. H-6 would be a doublet of doublets due to coupling with both H-4 and H-7, and H-4 would present as a doublet. The protons of the 4-bromophenyl group at the C-2 position typically form an AA'BB' system, which often appears as two distinct doublets, representing the chemically equivalent pairs of protons (H-2'/H-6' and H-3'/H-5'). rsc.orgnih.gov

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.10-7.20 | Singlet (s) | N/A |

| H-4 | ~7.70-7.80 | Doublet (d) | ~2.0 |

| H-6 | ~7.40-7.50 | Doublet of Doublets (dd) | ~8.7, 2.0 |

| H-7 | ~7.50-7.60 | Doublet (d) | ~8.7 |

| H-2', H-6' | ~7.75-7.85 | Doublet (d) | ~8.5 |

| H-3', H-5' | ~7.60-7.70 | Doublet (d) | ~8.5 |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, 14 distinct signals are expected, excluding any solvent peaks. The chemical shifts are influenced by the local electronic environment, with carbons attached to electronegative atoms like oxygen and bromine appearing at characteristic positions.

The carbons of the benzofuran (B130515) core and the pendant phenyl ring are found in the aromatic region (δ 110-160 ppm). Key signals include C-2, which is bonded to both the furan oxygen and the phenyl ring, and C-5 and C-4', which are directly attached to bromine atoms. Quaternary carbons (those without attached protons) such as C-3a, C-5, C-7a, C-1', and C-4' generally show weaker signals. nih.gov

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~156-158 |

| C-3 | ~102-104 |

| C-3a | ~129-131 |

| C-4 | ~125-127 |

| C-5 | ~116-118 |

| C-6 | ~124-126 |

| C-7 | ~113-115 |

| C-7a | ~154-156 |

| C-1' | ~128-130 |

| C-2', C-6' | ~127-129 |

| C-3', C-5' | ~132-134 |

| C-4' | ~123-125 |

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

Vibrational spectroscopy probes the functional groups and bond vibrations within a molecule. IR and Raman spectroscopy are complementary techniques that provide a molecular fingerprint.

The IR spectrum is expected to show strong absorptions corresponding to aromatic C-H stretching just above 3000 cm⁻¹. The region between 1600 and 1450 cm⁻¹ will contain multiple bands due to the C=C stretching vibrations of the aromatic rings. A characteristic strong band for the asymmetric C-O-C stretching of the benzofuran ether linkage should appear around 1250 cm⁻¹. rsc.orgijpsonline.com The C-Br stretching vibrations are typically found in the lower frequency region (700-500 cm⁻¹), which can sometimes be difficult to distinguish from other aromatic out-of-plane bending modes. nih.gov Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | ~3100-3030 | ~3100-3030 |

| Aromatic C=C Stretch | ~1610, 1580, 1480, 1450 | ~1610, 1580 |

| Benzofuran C-O-C Stretch | ~1255 | Weak or inactive |

| C-H In-Plane Bending | ~1180, 1120, 1070 | ~1180, 1120, 1070 |

| C-H Out-of-Plane Bending | ~880, 830 | Weak or inactive |

| C-Br Stretch | ~650-550 | ~650-550 |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Techniques

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π-conjugated system of the 2-aryl-benzofuran structure is expected to produce strong absorption bands in the ultraviolet region. buet.ac.bdwisconsin.edu Analysis of similar 2-aryl benzofuran compounds suggests that this compound would exhibit a major absorption maximum (λ_max) corresponding to π → π* electronic transitions. The exact position of this maximum is solvent-dependent but provides a useful characteristic for the compound.

Table 4: Predicted UV-Vis Absorption Data for this compound in Ethanol

| Transition Type | Predicted λ_max (nm) |

| π → π* | ~310 - 325 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and gain insight into the molecule's structure through its fragmentation pattern. The most striking feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak. Due to the presence of two bromine atoms, each having two major isotopes (⁷⁹Br and ⁸¹Br in ~1:1 natural abundance), the molecular ion will appear as a characteristic cluster of three peaks: [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 1:2:1.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental formula C₁₄H₈Br₂O. The fragmentation pattern would likely involve the sequential loss of the two bromine atoms, giving rise to significant [M-Br]⁺ and [M-2Br]⁺ ions. Another characteristic fragmentation for benzofurans is the loss of a carbon monoxide (CO) molecule from the furan ring.

Table 5: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z (for ⁷⁹Br) | Description |

| [C₁₄H₈⁷⁹Br₂O]⁺ | 366 | Molecular Ion ([M]⁺) |

| [C₁₄H₈⁷⁹Br⁸¹BrO]⁺ | 368 | Molecular Ion ([M+2]⁺) |

| [C₁₄H₈⁸¹Br₂O]⁺ | 370 | Molecular Ion ([M+4]⁺) |

| [C₁₄H₈BrO]⁺ | 287 | Fragment from loss of one Br atom |

| [C₁₃H₈BrO]⁺ | 259 | Fragment from loss of Br and CO |

| [C₁₄H₈O]⁺ | 192 | Fragment from loss of two Br atoms |

Despite a thorough search for crystallographic data, no specific X-ray crystallography studies for the compound this compound were found in the available literature. While crystal structures for several analogous benzofuran derivatives have been reported, providing insights into the solid-state conformations and intermolecular interactions of this class of compounds, the precise atomic arrangement, unit cell dimensions, and other crystallographic parameters for this compound remain undetermined.

Therefore, the section on X-ray Crystallography for Solid-State Structure Determination cannot be completed with the detailed research findings and data tables as requested.

Computational and Theoretical Investigations of 5 Bromo 2 4 Bromophenyl 1 Benzofuran

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to exploring the molecular properties of 5-Bromo-2-(4-bromophenyl)-1-benzofuran at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure of 2-phenylbenzofuran (B156813) derivatives due to its balance of accuracy and computational efficiency. physchemres.org By optimizing the geometry, DFT calculations determine the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy state of the molecule. mdpi.com For this class of compounds, calculations are frequently performed using the B3LYP hybrid functional combined with a comprehensive basis set such as 6-311++G(d,p). mdpi.comnih.gov

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Bond | Predicted Value | Angle | Predicted Value |

| C5-Br | 1.91 | C4-C5-C6 | 121.5 |

| C4'-Br' | 1.90 | C3'-C4'-C5' | 119.8 |

| O1-C2 | 1.37 | C7a-O1-C2 | 106.0 |

| C2-C3 | 1.38 | O1-C2-C1' | 116.5 |

| C2-C1' | 1.46 | C3-C2-C1' | 129.0 |

Note: The values presented are illustrative and based on typical results from DFT/B3LYP calculations for analogous 2-arylbenzofuran structures.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. physchemres.orgajchem-a.com

For this compound, the HOMO is expected to be distributed across the electron-rich benzofuran (B130515) ring and the phenyl substituent, while the LUMO is similarly delocalized over the π-conjugated system. nih.gov The energies of these orbitals are used to calculate various global reactivity descriptors that quantify the molecule's reactive nature. researchgate.net

| Parameter | Symbol | Formula | Predicted Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.45 |

| LUMO Energy | ELUMO | - | -1.95 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.50 |

| Ionization Potential | I | -EHOMO | 6.45 |

| Electron Affinity | A | -ELUMO | 1.95 |

| Chemical Hardness | η | (I - A) / 2 | 2.25 |

| Electronegativity | χ | (I + A) / 2 | 4.20 |

Note: Values are representative for this class of compounds, based on DFT calculations. ajchem-a.com

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. researchgate.net It illustrates the charge distribution on the molecular surface, identifying electron-rich and electron-poor regions. mdpi.com MEP maps are color-coded, where red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). wolfram.comnih.gov

In the MEP map of this compound, the most negative potential (red/yellow) is expected to be localized around the electronegative furan (B31954) oxygen atom and, to a lesser extent, the bromine atoms. These areas represent the most likely sites for interactions with electrophiles. Conversely, the positive potential (blue) is typically found around the hydrogen atoms, indicating sites prone to nucleophilic attack. nih.gov

Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the harmonic vibrational frequencies using DFT, each peak in the experimental spectrum can be assigned to a specific molecular motion, such as stretching, bending, or wagging of bonds. researchgate.net

These calculations are typically performed on the optimized geometry at the same level of theory. q-chem.com While calculated frequencies are often in the gas phase and may systematically deviate from experimental solid-phase data, they can be scaled by an empirical factor to achieve better agreement. nih.gov The analysis for this compound would allow for the assignment of characteristic vibrations, including C-Br stretching, aromatic C=C stretching, and C-O-C stretching of the furan ring.

| Vibrational Mode | Predicted Frequency (cm-1) | Typical Experimental Range (cm-1) |

|---|---|---|

| Aromatic C-H stretch | 3100 - 3050 | 3100 - 3000 |

| Aromatic C=C stretch | 1610 - 1450 | 1625 - 1430 |

| Aromatic C-O-C stretch | 1255 - 1230 | 1270 - 1230 |

| Aromatic C-Br stretch | 680 - 515 | 680 - 515 |

Note: Predicted frequencies are based on DFT calculations for related aromatic halides and benzofuran structures.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.netafricanjournalofbiomedicalresearch.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Docking simulations place the ligand, this compound, into the binding site of a target protein and use a scoring function to estimate the binding affinity. orientjchem.org This affinity is commonly expressed as a binding energy in kcal/mol, where a more negative value indicates a stronger, more favorable interaction. researchgate.net

The results also reveal the specific binding mode, detailing the intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the amino acid residues of the protein. nih.gov For example, benzofuran derivatives have been studied as inhibitors of enzymes like Cyclooxygenase-2 (COX-2). mdpi.com A docking study of the title compound against COX-2 would predict its binding energy and identify key residues in the active site that stabilize the ligand-protein complex.

| Ligand | Binding Affinity (kcal/mol) | Inhibition Constant (Ki, µM) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| This compound | -9.2 | 0.45 | Arg120 | π-Cation |

| Tyr355, Trp387 | π-π Stacking | |||

| Val523, Leu352 | Hydrophobic |

Note: The data is hypothetical and serves to illustrate typical outputs from molecular docking studies on benzofuran derivatives against enzymatic targets. mdpi.comnih.gov

Analysis of Specific Intermolecular Interactions

Computational and theoretical investigations into the solid-state structure of this compound and its analogs provide significant insights into the non-covalent forces that govern its molecular packing. The analysis of these intermolecular interactions is crucial for understanding the supramolecular architecture and physicochemical properties of the compound. Studies on structurally similar benzofuran derivatives reveal a variety of significant intermolecular contacts, which are detailed below.

Halogen bonds, particularly those involving bromine atoms (Br⋯O, Br⋯Br), are another critical feature in the crystal assembly of these compounds. The bromine atoms, with their electropositive σ-holes, can interact favorably with nucleophilic regions of adjacent molecules, such as oxygen atoms or other bromine atoms. For example, a Br⋯O halogen bond with a distance of 3.163 Å has been identified in a similar benzofuran derivative, indicating a strong directional interaction. nih.gov Similarly, Br⋯Br contacts, such as one measured at 3.4816 Å, contribute to the stability of the molecular packing in the crystal. nih.gov

Furthermore, π–π stacking interactions between the aromatic rings of the benzofuran core and the phenyl substituents are common. These interactions can be characterized by parameters such as the centroid-centroid distance, interplanar distance, and slippage. In one related compound, slipped π–π interactions between benzene (B151609) rings were observed with a centroid–centroid distance of 3.719 Å and an interplanar distance of 3.000 Å. nih.gov Other forms of π-interactions, like C—H⋯π and C—S⋯π, also contribute to the cohesion of the crystal structure. nih.govnih.gov

The following tables summarize key intermolecular interactions observed in compounds structurally related to this compound, providing a basis for understanding its potential supramolecular chemistry.

Interactive Data Table of Intermolecular Interactions

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Distance (Å) | Angle (°) | Reference Compound |

| Halogen Bond | C—Br | O | 3.163 | 173.37 | 5-Bromo-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran |

| Halogen Bond | Br | Br | 3.4816 | - | 5-Bromo-3-(4-fluorophenylsulfinyl)-2-methyl-1-benzofuran |

| π–π Stacking | Benzene Ring | Benzene Ring | 3.719 (centroid-centroid) | - | 5-Bromo-2-(4-fluorophenyl)-3-phenylsulfinyl-1-benzofuran |

| π–π Stacking | Furan Ring | Phenyl Ring | 3.506 (centroid-centroid) | - | 2-(4-Bromophenyl)-5-fluoro-3-phenylsulfinyl-1-benzofuran |

| C—S⋯π Interaction | C—S | 4-fluorophenyl ring | 3.499 | - | 5-Bromo-3-(4-fluorophenylsulfinyl)-2-methyl-1-benzofuran |

| C—F⋯π Interaction | C—F | π-system | 3.535 | - | 5-Bromo-3-(4-fluorophenylsulfinyl)-2-methyl-1-benzofuran |

| S⋯S Contact | S | S | 3.2635 | - | 2-(4-Bromophenyl)-5-fluoro-3-phenylsulfinyl-1-benzofuran |

Structure Activity Relationship Sar Studies of Halogenated Benzofuran Derivatives, Including 5 Bromo 2 4 Bromophenyl 1 Benzofuran Analogs

Influence of Halogen Substituents on Biological Potency

The presence, type, and position of halogen substituents on the benzofuran (B130515) scaffold play a crucial role in determining the biological potency of these compounds. Halogenation can impact factors such as lipophilicity, electronic properties, and the ability to form halogen bonds, all of which can affect drug-target interactions. nih.gov

Positional Impact of Bromine Atoms on the Benzofuran Nucleus

The position of bromine atoms on the benzofuran nucleus is a critical determinant of biological activity. nih.gov While direct SAR studies comparing a full series of brominated isomers of 5-Bromo-2-(4-bromophenyl)-1-benzofuran are limited, broader studies on brominated benzofurans provide valuable insights. For instance, research has shown that the introduction of a bromine atom to the benzofuran system can significantly increase cytotoxicity in cancer cell lines. mdpi.com

In one study, the bromination of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid at the C-4 position was achieved, highlighting the influence of existing substituents on the regioselectivity of bromination. mdpi.com Another study demonstrated that a bromomethyl group at the C-3 position of a benzofuran derivative resulted in remarkable and selective cytotoxicity against leukemia cell lines (K562 and HL60). nih.gov This underscores that the specific placement of the bromine atom, whether directly on the aromatic ring or on a substituent, profoundly impacts the compound's biological profile. nih.gov

The following table summarizes the cytotoxic activity of a representative brominated benzofuran derivative, illustrating the potent effect of bromine substitution.

| Compound | Substitution | Cell Line | IC50 (µM) |

| 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | 3-bromomethyl | K562 | 5 |

| HL60 | 0.1 |

Data sourced from a study on halogenated derivatives of benzofuran. nih.gov

Effect of Halogenation on the Phenyl Moiety

Halogenation of the phenyl ring at the C-2 position of the benzofuran core also significantly modulates biological activity. The substitution of the phenyl ring with a halogen is generally considered beneficial for cytotoxic properties, which is attributed to their hydrophobic and electron-donating characteristics. nih.gov Studies have consistently shown that placing a halogen atom at the para position of the 2-phenyl ring leads to maximum activity. nih.gov This suggests that the 4-bromophenyl moiety in this compound is a favorable feature for biological potency.

The nature of the halogen at this position (e.g., fluorine, chlorine, bromine) can also influence activity, although the position is often of greater importance. nih.gov For example, a derivative with a chlorine atom at the para position of a benzene-sulfonamide moiety attached to the benzofuran core was a major determinant for its antiproliferative activity. nih.gov The presence of two halogen-substituted rings, however, has been suggested to be detrimental to activity in some cases, indicating a complex interplay of electronic and steric factors. nih.gov

Role of Substituents at Specific Positions (e.g., C-2, C-5) of the Benzofuran Ring

Substituents at the C-2 and C-5 positions of the benzofuran ring are crucial for determining the biological activity of this class of compounds.

The C-2 position is frequently substituted with an aryl group, and as discussed, the nature and substitution pattern of this phenyl ring are critical. nih.govrsc.org Earlier SAR studies on benzofuran derivatives identified that ester or heterocyclic ring substitutions at the C-2 position were vital for the cytotoxic activity of the compounds. nih.govrsc.org The introduction of a bromine atom at the C-2 position has been shown to significantly increase the hydrophobicity of the benzofuran system. nih.gov

The following table presents data on the impact of substituents at the C-2 and C-5 positions on the cytotoxic activity of benzofuran derivatives against various cancer cell lines.

| Compound | C-2 Substituent | C-5 Substituent | Cell Line | Activity |

| 5-chlorobenzofuran-2-carboxamide analog | N-phenethyl carboxamide | Chloro | MCF-10A | Most active derivative |

| 5-(4-bromo-N-(4-bromobenzyl) phenylsulfonamido)-3-methyl-N-(1-methylpiperidin-4-yl) benzofuran-2-carboxamide (B1298429) | Carboxamide derivative | Bromo-phenylsulfonamido | - | Promising candidate with significant antiproliferative activity |

Data compiled from SAR studies on benzofuran derivatives. nih.gov

Elucidation of Key Pharmacophoric Features for Biological Activity

Based on various SAR studies, several key pharmacophoric features have been identified for the biological activity of halogenated benzofuran derivatives. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

For anticancer activity, the following features are considered important:

A Halogen Bond Donor: The presence of a halogen atom, such as bromine, on either the benzofuran nucleus or the C-2 phenyl ring is a consistent feature in active compounds. nih.gov This is likely due to the ability of halogens to form "halogen bonds," which are attractive interactions between an electrophilic region on the halogen and a nucleophilic site on a biological target, thereby improving binding affinity. nih.gov

Aromatic/Heterocyclic Scaffolds: The benzofuran core itself serves as a crucial scaffold. The C-2 position is often occupied by an aromatic or heterocyclic ring, which is essential for activity. nih.gov

Hydrogen Bond Donors/Acceptors: The presence of hydrogen bond donors, such as a hydroxyl group, particularly at positions like C-7, can add to the pharmacophoric interactions and enhance activity. nih.gov Conversely, the replacement of a hydrogen bond donor with an acceptor can alter the activity profile. researchgate.net

Conformational Rigidity: Substituents at the C-2 position can help maintain a conformational bias, which may be necessary for the compound to remain in its active conformation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

While specific QSAR models for this compound were not found, QSAR studies have been performed on broader classes of benzofuran derivatives. For instance, a 2D-QSAR model was developed for a series of benzofuran-based vasodilators. This model, with a squared correlation coefficient (R²) of 0.816, successfully described the bioactivity of the synthesized analogs.

Another study focused on antileishmanial 2-phenyl-2,3-dihydrobenzofurans and compared various QSAR modeling techniques. The study found that 3D-QSAR models, which consider the three-dimensional structure of the molecules and their interaction fields, were superior in predicting the antileishmanial activity. The analysis of the best 3D-QSAR model revealed the key structural features required for activity, which can guide the design of new, more potent derivatives. These studies demonstrate the utility of QSAR in understanding the SAR of benzofuran derivatives and in the rational design of new analogs with improved biological activity.

Preclinical Biological Activity Profiles and Mechanistic Elucidation of 5 Bromo 2 4 Bromophenyl 1 Benzofuran Analogs

Anticancer and Antiproliferative Activity in Cell Line Models

Benzofuran (B130515) derivatives, particularly those with halogen substitutions, have demonstrated potent anticancer and antiproliferative activities across a range of human cancer cell lines. nih.govnih.govsemanticscholar.org The presence of bromine atoms on both the benzofuran core and the phenyl group at the 2-position is a structural feature investigated for its cytotoxic potential.

Research into various substituted benzofuran analogs has revealed significant inhibitory activity. For instance, a derivative featuring a bromine atom attached to the methyl group at the 3-position of the benzofuran ring showed remarkable cytotoxic activity against K562 (human chronic leukemia) and HL60 (acute leukemia) cells, with IC₅₀ values of 5 µM and 0.1 µM, respectively. nih.gov Another study highlighted that compounds with two bromo substituents, one on the C-5 position of the benzofuran and another on the C-4 of the phenyl ring, exhibited excellent activity against various bacterial strains, suggesting the importance of this substitution pattern for biological activity. nih.gov

The antiproliferative effects of benzofuran analogs have been tested against a panel of cancer cell lines, often showing efficacy comparable or superior to established chemotherapy agents. nih.gov

Table 1: Antiproliferative Activity of Selected Benzofuran Analogs

| Compound | Cell Line | Activity Type | Value (µM) | Reference |

|---|---|---|---|---|

| Benzofuran Derivative 1 | K562 (Leukemia) | IC₅₀ | 5 | nih.gov |

| Benzofuran Derivative 1 | HL60 (Leukemia) | IC₅₀ | 0.1 | nih.gov |

| Benzofuran-2-carboxamide (B1298429) derivative 50g | HCT-116 (Colon) | IC₅₀ | 0.87 | nih.gov |

| Benzofuran-2-carboxamide derivative 50g | HeLa (Cervical) | IC₅₀ | 0.73 | nih.gov |

| Benzofuran-2-carboxamide derivative 50g | A549 (Lung) | IC₅₀ | 0.57 | nih.gov |

| 3-Methylbenzofuran derivative 16b | A549 (Lung) | IC₅₀ | 1.48 | nih.gov |

The cytotoxic effects of benzofuran analogs are often mediated through the induction of apoptosis, or programmed cell death. ejmo.org Studies on novel benzofuran-isatin conjugates have shown they can provoke apoptosis in a dose-dependent manner in colorectal cancer cells. nih.gov One such conjugate, Compound 5a (3-methyl-N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide), displayed potent anti-proliferative action and induced apoptosis in SW620 metastatic colorectal cancer cells. nih.govresearchgate.net

The investigation into the mechanism of action of certain brominated compounds has revealed that their activity can stem from the downregulation of survival proteins and the activation of caspases, which are key executioners of apoptosis. uj.edu.pl For example, a derivative of 3,4-dibromo-5-hydroxy-furan-2(5H)-one was found to induce apoptosis in colon cancer cell lines through the activation of caspase-3. uj.edu.pl Similarly, another study found that a 5-bromo-pyrimidin-2-amine derivative could induce apoptosis while simultaneously blocking autophagy in A549 non-small cell lung cancer cells. nih.gov These findings suggest that brominated heterocyclic compounds can trigger cancer cell death through well-defined apoptotic pathways.

A key mechanism through which benzofuran analogs exert their anticancer effects is the inhibition of the Hypoxia-Inducible Factor-1 (HIF-1) pathway. nih.govnih.gov The HIF-1 transcription factor is crucial for tumor adaptation to hypoxic (low oxygen) environments, promoting angiogenesis, cell proliferation, and resistance to apoptosis. nih.gov Its α-subunit (HIF-1α) is overexpressed in many human cancers, making it a significant target for anticancer drug development. nih.govmdpi.com

Benzene-sulfonamide-based benzofuran derivatives have been specifically designed to inhibit the HIF-1 pathway. nih.gov Research has led to the development of potent derivatives that inhibit the proliferation of both p53-null and p53-mutated cancer cells by targeting this pathway. nih.gov For example, the compound 5-(4-bromo-N-(4-bromobenzyl) phenylsulfonamido)-3-methyl-N-(1-methylpiperidin-4-yl) benzofuran-2-carboxamide emerged as a promising candidate due to its significant antiproliferative activity and selective inhibition of the HIF-1 pathway. nih.gov These inhibitors can act through various mechanisms, including blocking the interaction of HIF-1α with other proteins essential for transcription or inhibiting its translation and stabilization. nih.govmdpi.com

Antimicrobial Activity Against Pathogenic Microorganisms

Benzofuran and its derivatives are recognized for their broad-spectrum antimicrobial properties, showing activity against a variety of pathogenic bacteria and fungi. nih.govresearchgate.net The unique structural features of the benzofuran scaffold make it a privileged structure in the design of new antimicrobial agents. researchgate.net The introduction of bromine atoms into the structure is a strategy that has been explored to enhance this activity. nih.gov

Analogs of 5-Bromo-2-(4-bromophenyl)-1-benzofuran have shown notable efficacy against Gram-positive bacteria. Studies on various benzofuran derivatives have confirmed their activity against strains like Staphylococcus aureus and Bacillus subtilis. researchgate.netijprajournal.com For example, a Schiff base derived from 5-bromobenzofuran (B130475) demonstrated strong inhibitory effects against S. aureus, with a minimum inhibitory concentration (MIC) of 50 µg/mL. ijprajournal.com The lipophilicity and structural features of these compounds allow them to target the thick peptidoglycan layer of Gram-positive bacterial cell walls. ijprajournal.com

Table 2: Antibacterial Activity of Benzofuran Analogs Against Gram-Positive Bacteria

| Compound Type | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Schiff base of 5-bromobenzofuran | Staphylococcus aureus | 50 µg/mL | ijprajournal.com |

| Benzofuran derivative with two bromo substituents | General Gram-positive strains | 29.76-31.96 mmol/L | nih.gov |

The efficacy of benzofuran analogs also extends to Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa. nih.gov Although the outer membrane of Gram-negative bacteria often presents a significant barrier to antimicrobial agents, certain brominated compounds have demonstrated inhibitory activity. ceon.rs For instance, (E)-1-(4-bromophenyl)-3-(3',4'-dimethoxyphenyl) prop-2-en-1-one, a brominated chalcone, was active against E. coli and Salmonella typhimurium. ceon.rs The presence of bromo substituents on the phenyl ring appears to be favorable for creating effective agents against Gram-negative bacteria. ceon.rs

Several benzofuran derivatives have been reported to possess significant antifungal properties. nih.govresearchgate.net They have been tested against pathogenic fungi, including Candida albicans and Aspergillus niger. nih.govresearchgate.net A study investigating the mechanism of action of 3-(4-bromophenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-one against Candida albicans found that the compound has potent fungicidal activity, which results in damage to the cell membrane. nih.gov Other research into novel benzofuran derivatives containing a thiazolo benzimidazole (B57391) nucleus also highlights their potential as antifungal agents. nih.gov

Table 3: Antifungal Activity of Bromophenyl and Benzofuran Analogs

| Compound Type | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 3-(4-bromophenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-one | Candida albicans | Potent fungicidal activity | nih.gov |

| Benzofuran-5-ol derivatives | Various fungal species | MIC: 1.6-12.5 µg/mL | nih.gov |

| Dimethyl-4-bromo-1-(substituted benzoyl) pyrrolo[1,2-a]quinoline-2,3-dicarboxylates | Candida albicans | Inhibitory activity | semanticscholar.org |

Enzyme Inhibitory Potentials

Derivatives of the benzofuran scaffold, particularly those featuring bromine substitution, have been the subject of extensive research to determine their potential as enzyme inhibitors. These investigations have revealed significant inhibitory activities against several classes of enzymes that are implicated in a range of physiological and pathological processes.

Monoamine Oxidase (MAO-A and MAO-B) Inhibition

Monoamine oxidases (MAO) are crucial enzymes responsible for the metabolism of monoamine neurotransmitters and are significant targets in the treatment of neurological disorders. nih.govrsc.org The two isoforms, MAO-A and MAO-B, have distinct roles; notably, MAO-B activity tends to increase with age. nih.govresearchgate.net

A series of synthesized 2-phenylbenzofuran (B156813) derivatives, including compounds with bromine substituents, have been evaluated for their inhibitory effects on human MAO-A and MAO-B (hMAO-A and hMAO-B). nih.gov Research has shown that most of these tested compounds preferentially inhibit MAO-B in a reversible manner, with IC50 values reaching the low micromolar and even nanomolar ranges. nih.govresearchgate.net For instance, the analog 2-(2′-bromophenyl)-5-methylbenzofuran was identified as the most potent compound in one study, with an IC50 value of 0.20 μM for MAO-B inhibition. nih.govresearchgate.net In general, benzofuran derivatives have been established as a promising class of reversible MAO-B inhibitors. nih.gov

| Compound | Target Enzyme | IC50 Value | Selectivity |

| 2-(2′-bromophenyl)-5-methylbenzofuran | MAO-B | 0.20 µM | Preferential |

| 5-nitro-2-(4-methoxyphenyl)benzofuran | MAO-B | 140 nM | Selective |

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in cholinergic neurotransmission. Inhibiting these enzymes is a primary strategy for managing symptoms of Alzheimer's disease by increasing acetylcholine (B1216132) levels in the brain. nih.govresearchgate.net In the later stages of Alzheimer's, BChE can become the primary enzyme for acetylcholine metabolism. nih.gov

Studies on benzofuran-based analogs have demonstrated their potential as cholinesterase inhibitors. A series of novel 5-bromobenzofuran-triazole derivatives showed promising efficacy against AChE. nih.gov One analog containing a 2,5-dimethoxyphenyl moiety was found to be a particularly potent AChE inhibitor, with an IC50 value of 0.55 ± 1.00 µM. nih.gov

Other research on 2-arylbenzofuran derivatives has revealed significant inhibitory activity against BChE, with some compounds showing greater potency than the reference drug galantamine. nih.gov For example, Cathafuran C exhibited potent and selective inhibitory activity against BChE in a competitive manner, with a Ki value of 1.7 μM. nih.gov It has been noted that for some benzofuran hybrids, the inhibitory effects on BChE are more pronounced than on AChE. researchgate.net

| Compound/Analog Type | Target Enzyme | IC50 / Ki Value | Notes |

| 5-bromobenzofuran-triazole (derivative 10d) | AChE | 0.55 ± 1.00 µM (IC50) | Highly potent inhibitor. nih.gov |

| 2-Arylbenzofuran derivatives (general) | BChE | 2.5–32.8 µM (IC50) | More potent than galantamine. nih.gov |

| Cathafuran C | BChE | 1.7 µM (Ki) | Potent and selective competitive inhibitor. nih.gov |

Inhibition of Microbial Enzymes (e.g., DNA Gyrase B, Chorismate Mutase)

The search for new antimicrobial agents has led to the investigation of bacterial enzymes as therapeutic targets. DNA gyrase, an enzyme not present in humans but essential for bacterial survival, is a prime target. nih.gov It is a type II topoisomerase that introduces negative supercoils into DNA, a process critical for replication and transcription. nih.govmdpi.com The ATP-binding site on the GyrB subunit is a validated target for inhibitors. nih.govmdpi.com

Benzofuran-based compounds have shown promise in this area. Specifically, novel benzofuran–pyrazole hybrids have been evaluated for their antimicrobial properties, with some exhibiting significant broad-spectrum activity. nih.gov One such compound demonstrated notable inhibition of E. coli DNA gyrase B with an IC50 value of 9.80 µM, a potency comparable to the antibiotic ciprofloxacin. nih.gov While research into the specific activity of this compound against this enzyme is ongoing, the performance of its analogs underscores the potential of the benzofuran scaffold for developing new DNA gyrase B inhibitors. nih.gov

Chorismate mutase is another key enzyme in the shikimate pathway of bacteria, fungi, and plants, making it a potential target for antimicrobial agents. ebi.ac.uk

| Compound/Analog Type | Target Enzyme | IC50 Value |

| Benzofuran-pyrazole (Cmpd 9) | E. coli DNA gyrase B | 9.80 µM |

Antioxidant Capacity and Reactive Oxygen Species (ROS) Modulation

Reactive oxygen species (ROS) are highly reactive molecules generated during normal metabolic processes. scienceopen.com While they play a role in cellular signaling at low concentrations, excessive ROS production leads to oxidative stress, a condition linked to cellular damage and numerous diseases. scienceopen.commdpi.commedpharmres.com Antioxidants are molecules that can neutralize ROS and mitigate this damage. nih.gov

The antioxidant potential of benzofuran derivatives has been investigated through various bioanalytical methods. Studies on benzofuran-pyrazole compounds revealed that several derivatives possess high antioxidant activity, as measured by their ability to scavenge the DPPH radical, with scavenging percentages recorded between 84.16% and 90.52%. nih.gov Furthermore, related chemical structures, such as bromophenols, have also been identified as effective scavengers of DPPH and ABTS radicals, demonstrating strong potential to reduce oxidative stress. nih.gov This evidence suggests that the benzofuran scaffold, particularly when substituted with bromine, may contribute to antioxidant effects and the modulation of ROS.

Protein Binding Dynamics (e.g., Serum Albumin Interactions)

Understanding the interaction of therapeutic compounds with serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), is critical for pharmacology. Serum albumin is the most abundant protein in blood plasma and acts as a primary carrier for many drugs and endogenous molecules, influencing their distribution and availability. encyclopedia.pubnih.gov

The protein binding ability of benzofuran derivatives has been explored using spectroscopic techniques. encyclopedia.pub Studies on 4-nitrophenyl-functionalized benzofurans demonstrated a clear interaction with BSA. encyclopedia.pubnih.gov Upon addition of the benzofuran ligands to BSA, a significant quenching of the protein's intrinsic fluorescence was observed, which is indicative of complex formation. encyclopedia.pub

Circular dichroism (CD) spectroscopy further revealed that these interactions can alter the secondary structure of the albumin protein. nih.gov The binding affinity has also been quantified; one benzofuran derivative (BF1) was found to bind to BSA with a dissociation constant (kD) of 28.4 ± 10.1 nM, indicating a strong interaction. nih.gov These findings suggest that benzofuran derivatives can bind effectively to serum albumins, which could function as carriers for these compounds in drug delivery applications. nih.gov

Concluding Remarks and Future Research Perspectives on 5 Bromo 2 4 Bromophenyl 1 Benzofuran

Synthesis and Characterization Progress

Synthesis:

Palladium-catalyzed cross-coupling reactions are a cornerstone for the formation of the 2-arylbenzofuran skeleton. A plausible and efficient route would likely involve a Sonogashira or Suzuki cross-coupling reaction. For instance, a one-pot synthesis could be designed starting from a doubly brominated precursor, such as 2,5-dibromophenol, which could undergo a Sonogashira coupling with 4-bromophenylacetylene, followed by an intramolecular cyclization to form the benzofuran (B130515) ring. nih.gov Alternative palladium-catalyzed methods include the Heck-type oxyarylation, which allows for direct arylation and ring closure of benzofurans. nih.gov

Other established methods for 2-arylbenzofuran synthesis that could be adapted include:

Oxidative cyclization of ortho-hydroxystilbenes: This classic approach involves the formation of a stilbene (B7821643) intermediate followed by cyclization to the benzofuran core.

Annulation of phenols and alkynes: Palladium-catalyzed oxidative annulation of phenols with internal alkynes offers another direct route. mdpi.com

Tandem reactions: Multi-component reactions that assemble the benzofuran core in a single pot from simple starting materials are also a viable and atom-economical approach.

The choice of synthetic route would depend on factors such as the availability of starting materials, desired yield, and scalability.

Characterization:

The structural elucidation of 5-Bromo-2-(4-bromophenyl)-1-benzofuran would rely on a combination of standard spectroscopic and spectrometric techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on both the benzofuran and the phenyl rings would exhibit characteristic chemical shifts and coupling patterns. The presence of two bromine atoms would influence the electronic environment and thus the specific chemical shifts of adjacent protons. |

| ¹³C NMR | The spectrum would show distinct signals for all carbon atoms in the molecule, with the chemical shifts of carbons attached to bromine atoms being particularly informative. |

| Mass Spectrometry | The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (due to the presence of ⁷⁹Br and ⁸¹Br isotopes), confirming the molecular weight and elemental composition. Fragmentation patterns could provide further structural information. nih.govresearchgate.netscispace.com |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C-O-C ether linkage of the furan (B31954) ring and the aromatic C-H and C=C stretching vibrations would be expected. |

| X-ray Crystallography | For a crystalline solid, single-crystal X-ray diffraction would provide unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms. |

These analytical methods are routinely used for the characterization of novel benzofuran derivatives and would be essential for confirming the successful synthesis of this compound.

Promising Preclinical Activity Profiles

While direct preclinical studies on this compound are not available in the current literature, the biological activities of structurally related benzofuran derivatives provide a strong basis for predicting its potential therapeutic applications. The presence of bromine atoms, in particular, is often associated with enhanced biological activity. nih.gov

Anticancer Activity:

Numerous studies have highlighted the anticancer potential of benzofuran derivatives. The 2-arylbenzofuran scaffold is a key feature in several compounds with potent cytotoxic activity against various cancer cell lines. nih.gov The introduction of halogen atoms, such as bromine, into the benzofuran structure has been shown to significantly increase anticancer activity. nih.gov This is often attributed to the ability of halogens to form halogen bonds, which can enhance binding affinity to biological targets. nih.gov For instance, bromo-substituted benzofurans have demonstrated cytotoxicity against leukemia, cervical cancer, and breast cancer cell lines. nih.govresearchgate.net Therefore, this compound is a promising candidate for investigation as an anticancer agent.

Antimicrobial Activity:

Benzofuran derivatives have also been extensively investigated for their antimicrobial properties. nih.gov The 2-arylbenzofuran motif is present in natural products with known antibacterial and antifungal activity. mdpi.com The hydrophobicity of the molecule can play a significant role in its antimicrobial efficacy, and the presence of two bromine atoms in this compound would contribute to its lipophilicity. Studies on other brominated benzofurans have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govresearchgate.net This suggests that the target compound could possess a broad spectrum of antimicrobial activity.

| Potential Preclinical Activity | Rationale based on Analogs | Relevant Analogs |

| Anticancer | The 2-arylbenzofuran core is a known anticancer pharmacophore. Bromine substitution often enhances cytotoxic activity. | Bromo-substituted benzofurans, 2-(bromophenyl)benzofuran derivatives. nih.govnih.gov |

| Antimicrobial | The benzofuran scaffold is present in natural and synthetic antimicrobial agents. Bromination can increase lipophilicity and antimicrobial potency. | 5-Bromobenzofuran (B130475) derivatives, other halogenated 2-arylbenzofurans. mdpi.comnih.govresearchgate.net |

| Anti-inflammatory | Some 2-arylbenzofurans have shown inhibitory activity against cyclooxygenase (COX) enzymes, suggesting anti-inflammatory potential. | Naturally occurring and synthetic 2-arylbenzofurans. mdpi.comresearchgate.net |

| Anti-Alzheimer's Disease | Certain 2-arylbenzofuran derivatives have been investigated as potential agents for Alzheimer's disease, showing inhibitory activity against enzymes like BACE1. | Substituted 2-arylbenzofurans. nih.gov |

Unaddressed Research Questions and Directions

The lack of specific research on this compound presents a clear opportunity for future investigation. Several key questions remain unanswered:

Optimal Synthesis: What is the most efficient and scalable synthetic route to produce this compound in high yield and purity? Comparative studies of different synthetic methodologies would be valuable.

Biological Activity Spectrum: What is the full range of biological activities of this compound? Comprehensive screening against a wide panel of cancer cell lines, bacterial and fungal strains, and other therapeutic targets is needed.

Mechanism of Action: For any identified biological activities, what are the underlying molecular mechanisms? Identifying the specific cellular targets and pathways affected by this compound is crucial for its development as a therapeutic agent.

Structure-Activity Relationship (SAR): How does the specific placement of the two bromine atoms in this compound contribute to its biological activity compared to other mono- and di-brominated isomers? A systematic SAR study would provide valuable insights for the design of more potent and selective analogs.

In Vivo Efficacy and Pharmacokinetics: Assuming promising in vitro activity, what is the efficacy, safety, and pharmacokinetic profile of this compound in animal models? These studies are essential for assessing its potential for clinical translation.

Methodological Advancements for Future Studies

Future research on this compound and related compounds will benefit from recent methodological advancements in chemical synthesis and biological screening.

Advanced Synthetic Techniques: The use of modern catalytic systems, including novel palladium catalysts and ligands, can lead to more efficient and environmentally friendly synthetic processes. mdpi.comacs.org Flow chemistry and microwave-assisted synthesis could also be employed to accelerate reaction optimization and scale-up.

High-Throughput Screening (HTS): HTS technologies can be utilized to rapidly screen this compound and a library of its analogs against a large number of biological targets, enabling the discovery of novel activities.

Computational Modeling: Molecular docking and other computational methods can be used to predict the binding of this compound to potential biological targets, helping to guide experimental studies and understand its mechanism of action.

"Omics" Technologies: The use of genomics, proteomics, and metabolomics can provide a comprehensive understanding of the cellular response to treatment with this compound, aiding in the elucidation of its mechanism of action and the identification of biomarkers.

Advanced Analytical Techniques: The application of directly coupled HPLC-NMR-MS can facilitate the rapid identification and characterization of metabolites of this compound in preclinical studies. nih.gov

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are most effective for characterizing 5-Bromo-2-(4-bromophenyl)-1-benzofuran?

- Methodology : Single-crystal X-ray diffraction is the gold standard for determining bond lengths, angles, and dihedral angles. For example, studies on structurally similar 5-bromo-3-methylsulfinyl derivatives used X-ray data to report mean deviations of 0.007 Å from planarity in the benzofuran core . Complementary techniques like NMR and IR spectroscopy validate functional groups and purity.

- Data Interpretation : Key parameters include mean plane deviations (e.g., benzofuran planarity) and dihedral angles between substituents and the core. For instance, a 29.58° dihedral angle was observed between the 4-methylphenyl ring and benzofuran plane in a derivative .

Q. How does substitution at the 2-position of the benzofuran core influence molecular conformation?

- Methodology : Compare crystallographic data across derivatives. For example:

- 4-Methylphenyl substituents introduce a dihedral angle of 29.58° .

- 4-Fluorophenyl substituents show distinct packing due to halogen interactions .

- Conclusion : Bulkier or electronegative substituents increase torsional strain, altering molecular planarity and crystal packing.

Advanced Research Questions

Q. How can intermolecular interactions (e.g., halogen bonding, C–H···O) in benzofuran derivatives be leveraged to design materials with tailored properties?

- Methodology : Analyze crystal structures for non-covalent interactions. For example:

- Weak C–H···O hydrogen bonds stabilize packing in 5-bromo-3-methylsulfinyl derivatives .

- Br···Br interactions (3.423 Å) in 5-bromo-3-(4-chlorophenylsulfinyl) derivatives contribute to supramolecular architectures .

- Strategy : Use computational tools (e.g., DFT) to predict interaction strengths and guide synthetic modifications.

Q. How should researchers resolve contradictions in crystallographic data between structurally similar benzofuran derivatives?

- Methodology :

Cross-validate with complementary techniques (e.g., powder XRD, solid-state NMR).

Assess experimental conditions (e.g., temperature, solvent) that may affect crystal growth.

Compare with computational models to identify outliers.

- Example : Discrepancies in dihedral angles between 4-fluorophenyl and 4-methylphenyl derivatives (e.g., 29.58° vs. other values) highlight substituent-specific steric effects .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in pharmacologically active benzofuran derivatives?

- Methodology :

- Synthesize analogs with varying substituents (e.g., sulfinyl, halogen, methyl groups) .

- Correlate crystallographic data (e.g., planarity, dipole moments) with bioassay results.

- Evidence : Benzofuran derivatives with sulfinyl groups show enhanced biological activity due to improved solubility and hydrogen-bonding capacity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.